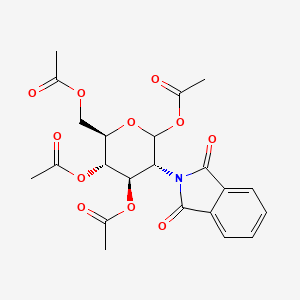

2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose

Descripción

Propiedades

IUPAC Name |

[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO11/c1-10(24)30-9-16-18(31-11(2)25)19(32-12(3)26)17(22(34-16)33-13(4)27)23-20(28)14-7-5-6-8-15(14)21(23)29/h5-8,16-19,22H,9H2,1-4H3/t16-,17-,18-,19-,22?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXJAHFLYZUOPT-SWHXLWHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Acetylation of D-Glucosamine Hydrochloride

The synthesis begins with D-glucosamine hydrochloride (1), which undergoes acetylation using acetic anhydride (Ac₂O) in the presence of concentrated sulfuric acid as a catalyst. Sulfuric acid facilitates the formation of the α-anomer by protonating the amino group, thereby reducing its nucleophilicity and preventing unwanted side reactions. The reaction proceeds at room temperature for 12 hours, yielding 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-α-D-glucopyranose hemisulfate (2) in 86.8% yield.

Key Data:

N-Phthaloylation Using DMAP and Triethylamine

The hemisulfate intermediate (2) is neutralized with triethylamine (TEA) and reacted with phthalic anhydride in dichloromethane (CH₂Cl₂). 4-Dimethylaminopyridine (DMAP) catalyzes the N-phthaloylation, ensuring complete conversion to 1,3,4,6-tetra-O-acetyl-2-deoxy-2-phthalimido-α-D-glucopyranose (3) within 24 hours at room temperature. Acetic anhydride is added post-reaction to acetylate any residual hydroxyl groups.

Key Data:

-

Reagents: Phthalic anhydride (1.00 g, 6.75 mmol), DMAP (88.8 mg, 0.73 mmol), TEA (1 mL).

-

Conditions: CH₂Cl₂, room temperature, 24 hours.

-

Yield: 89.2%.

-

Characterization: Specific rotation [α]²⁴D +66.0° to +70.0° (c=1, CHCl₃), consistent with α-anomer.

Alternative Route from β-D-Glucopyranose Derivatives

Direct Phthaloylation and Acetylation

An alternative method starts with β-D-glucopyranose derivatives, bypassing the hemisulfate intermediate. Yoshimura et al. (2018) reported a one-pot procedure where 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-D-glucopyranose is acetylated using pyridine and DMAP at 20°C. This method avoids the use of strong acids, making it suitable for acid-sensitive substrates.

Key Data:

Comparative Advantages

This route offers simplicity and avoids the handling of corrosive sulfuric acid. However, the α/β anomeric ratio must be carefully controlled, as pyridine can promote anomerization. The final product is isolated via column chromatography, ensuring high purity.

Reaction Optimization and Challenges

Anomeric Control

The α-anomer is thermodynamically favored in sulfuric acid-catalyzed acetylation due to the axial orientation of the anomeric acetate group. In contrast, pyridine-based methods risk β-anomer formation, necessitating precise stoichiometric control.

By-Product Management

Side products, such as partially acetylated intermediates, are minimized using excess acetic anhydride and catalytic DMAP. Residual phthalic acid is removed via aqueous workup, as evidenced by the absence of carboxylic acid signals in ¹H NMR.

Spectroscopic and Analytical Validation

Nuclear Magnetic Resonance (NMR)

Análisis De Reacciones Químicas

Types of Reactions

2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose undergoes several types of chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 2-deoxy-2-N-phthalimido-D-glucopyranose.

Substitution: The phthalimido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride and alkyl halides are used under anhydrous conditions to facilitate the substitution reactions.

Major Products

Aplicaciones Científicas De Investigación

Drug Delivery Systems

The unique structure of 2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose allows it to function as a potential carrier for drug delivery. Its ability to mimic natural sugars enables it to interact with glucose transporters (GLUTs), facilitating the targeted delivery of therapeutic agents to specific tissues, particularly in cancer treatment. Research has shown that modifications of glucose derivatives can enhance their affinity for GLUTs, thus improving the efficacy of drug delivery systems .

Boron Neutron Capture Therapy (BNCT)

Recent studies have explored the use of carbohydrate-based compounds like this compound as delivery agents in BNCT. This therapy targets cancer cells using boron-containing compounds that selectively accumulate in tumor tissues. The carbohydrate moiety aids in the selective uptake of boron compounds by cancer cells via GLUTs, enhancing therapeutic outcomes .

Synthesis of Glycosyl Donors

This compound serves as a glycosyl donor in glycosylation reactions due to its protective groups that allow for selective reactions. The phthalimido group provides stability during synthesis while enabling further functionalization of the glucopyranose unit. This property is essential for developing complex carbohydrates and glycoconjugates used in various biochemical applications .

Research indicates that derivatives of this compound exhibit significant biological activities, including antimicrobial and antitumor properties. The modification at the 2-position with a phthalimido group enhances the interaction with biological targets compared to unmodified glucopyranose derivatives. Studies are ongoing to elucidate the mechanisms behind these activities and their potential therapeutic applications .

Case Study 1: Drug Delivery Enhancement

In a study published in Molecules, researchers synthesized various derivatives of D-glucose to assess their effectiveness as drug delivery agents targeting cancer cells. The study found that compounds similar to this compound exhibited improved GLUT affinity and cellular uptake compared to traditional drug carriers .

Case Study 2: BNCT Efficacy

A clinical trial investigated the use of carbohydrate-based boron compounds for BNCT in patients with head and neck cancers. The results indicated that patients receiving treatments with modified glucopyranose derivatives showed enhanced tumor localization of boron agents compared to those receiving standard treatments .

Mecanismo De Acción

The mechanism of action of 2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose involves its role as an acyl donor in chemical reactions. The acetyl groups can be transferred to other molecules, facilitating the synthesis of complex compounds. The phthalimido group provides stability and specificity in reactions, allowing for targeted modifications of the glucopyranose structure.

Comparación Con Compuestos Similares

Similar Compounds

- 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranose

- 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-beta-D-glucopyranose

Uniqueness

2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose is unique due to its specific combination of acetyl and phthalimido groups, which provide both reactivity and stability. This makes it particularly useful in the synthesis of glycopeptide antibiotics and other complex molecules.

Actividad Biológica

2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose is a derivative of glucopyranose that has garnered interest in biochemical and pharmaceutical research due to its structural properties and biological activities. This compound is characterized by the presence of a phthalimido group at the C-2 position and multiple acetyl groups, which influence its interactions with biological systems.

The molecular formula of this compound is , with a molecular weight of approximately 477.42 g/mol. It is typically presented as a crystalline powder with a melting point around 200°C .

Chemical Structure

The structure of the compound can be summarized as follows:

- CAS Number : 10022-13-6

- InChI Key : DUXJAHFLYZUOPT-ACMVSEJYSA-N

- SMILES : CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C

The biological activity of this compound primarily stems from its ability to mimic glucose. This compound acts as a competitive inhibitor in various metabolic pathways, particularly glycolysis. Upon entering cells via glucose transporters (GLUT1 and GLUT4), it is phosphorylated to form 2-deoxy-D-glucose-6-phosphate (2-DG6P). This metabolite accumulates intracellularly and inhibits key enzymes such as hexokinase and phosphoglucose isomerase, leading to reduced ATP production and subsequent cell death .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer properties. It has been shown to:

- Inhibit Tumor Growth : By disrupting glycolytic pathways in cancer cells, it effectively starves them of energy and inhibits proliferation.

- Induce Apoptosis : The accumulation of 2-DG6P leads to increased production of reactive oxygen species (ROS), which can trigger apoptotic pathways .

In vitro studies have indicated that this compound can sensitize cancer cells to other therapeutic agents by enhancing their cytotoxic effects through metabolic interference .

Study on Glioblastoma Cells

A notable study investigated the effects of this compound on glioblastoma cells. The results showed that treatment with this compound led to:

- Reduced Cell Viability : A significant decrease in cell viability was observed compared to untreated controls.

- Cell Cycle Arrest : Flow cytometry analysis revealed that treated cells exhibited G0/G1 phase arrest, indicating disrupted cell cycle progression.

| Treatment | Cell Viability (%) | G0/G1 Phase Arrest (%) |

|---|---|---|

| Control | 100 | 30 |

| 2-DG | 45 | 70 |

This data underscores the potential utility of this compound in targeting aggressive cancer types where traditional therapies may fail.

Synergistic Effects with Chemotherapeutics

Another study explored the synergistic effects of combining this compound with standard chemotherapeutics. The combination therapy resulted in enhanced apoptosis rates compared to monotherapy approaches.

Q & A

What are the standard synthetic routes for preparing 2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose, and how do reaction conditions influence yield and purity?

Classification: Basic

Answer:

The synthesis typically involves sequential protection of hydroxyl groups and introduction of the phthalimido moiety. Key steps include:

- Acetylation : Reaction of glucose derivatives with acetylating agents (e.g., acetic anhydride) to protect hydroxyl groups. For example, 2,3,4,6-tetra-O-acetyl-D-glucopyranose can be synthesized via acetyl bromide or 1,2,3,4,6-penta-O-acetyl-D-glucose intermediates .

- Phthalimido introduction : Substitution at the 2-position using phthalic anhydride under controlled conditions. Solvents like dichloromethane or ethyl acetate, and catalysts such as DMAP, are critical for regioselectivity and minimizing side reactions .

Yield optimization requires precise temperature control (e.g., 0–25°C) and anhydrous conditions to prevent premature deprotection. Purity is validated via NMR (monitoring acetyl/phthalimido signals) and HPLC .

How do the acetyl and phthalimido groups in this compound facilitate controlled glycosylation in oligosaccharide synthesis?

Classification: Basic

Answer:

- Acetyl groups : Protect hydroxyls from undesired reactivity during glycosylation, enabling selective deprotection (e.g., via Zemplén conditions) for subsequent coupling steps. This ensures regiochemical control in oligosaccharide assembly .

- Phthalimido group : Acts as a non-participating protecting group at C-2, directing β-stereoselectivity during glycosidic bond formation. Its steric bulk also prevents axial attack, favoring equatorial glycoside products .

These groups collectively enable iterative synthesis of complex glycans with defined linkages .

What strategies are employed to resolve contradictions in regioselectivity outcomes when using this compound as a glycosyl donor under different catalytic conditions?

Classification: Advanced

Answer:

Contradictions arise from solvent polarity, promoter choice (e.g., NIS/TfOH vs. AgOTf), and temperature. Strategies include:

- Promoter screening : NIS/TfOH favors β-selectivity in polar solvents (e.g., CH₃CN), while AgOTf may alter stereoelectronic effects in non-polar solvents .

- Preactivation protocols : Pre-activating the donor with TMSOTf reduces competing pathways, improving reproducibility .

- Real-time monitoring : TLC and ¹H-NMR track reaction progress to identify intermediates causing regiochemical drift .

How does the stereoelectronic environment of the phthalimido group influence glycosyltransferase substrate specificity in enzymatic assays?

Classification: Advanced

Answer:

The phthalimido group’s planar, electron-withdrawing structure mimics natural N-acetylglucosamine (GlcNAc) substrates, allowing it to act as a transition-state analog. Key effects include:

- Steric hindrance : Limits enzyme access to the anomeric center, probing active-site topology .

- Electronic effects : Alters charge distribution at C-2, affecting hydrogen-bonding interactions with catalytic residues. This is used to map substrate specificity of enzymes like β-1,3-glucuronyltransferases .

Mechanistic studies combine kinetic assays (Km, Vmax) with molecular docking to validate interactions .

What analytical techniques are critical for characterizing the structure and purity of this compound post-synthesis?

Classification: Basic

Answer:

- NMR spectroscopy : ¹H/¹³C-NMR identifies acetyl (δ 1.8–2.2 ppm) and phthalimido (δ 7.6–7.8 ppm) groups, while HSQC confirms anomeric configuration .

- Mass spectrometry (HRMS) : High-resolution MS verifies molecular weight and detects fragmentation pathways (e.g., loss of acetoxyl radicals) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) quantifies purity (>95% for synthetic applications) .

What mechanistic insights have been gained from studying the fragmentation pathways of this compound under high-resolution mass spectrometry?

Classification: Advanced

Answer:

HRMS reveals three primary fragmentation routes:

C-1 acetoxyl radical loss : Generates a glycosyl cation (m/z 346), critical for understanding stability during storage .

1-Acetyl group elimination : Forms an acyclic ion (m/z 346), indicating susceptibility to thermal degradation .

C-6 fragment + acetic acid loss : Produces m/z 241, linked to 3-acetate group reactivity .

These pathways inform handling protocols (e.g., avoiding high temperatures) and guide derivatization strategies to enhance stability .

What are the solubility properties and storage recommendations for maintaining the stability of this glycosylation reagent?

Classification: Basic

Answer:

- Solubility : Highly soluble in acetone, chloroform, and dichloromethane (>50 mg/mL), facilitating use in glycosylation reactions .

- Storage : Store at 4°C under inert atmosphere (Ar/N₂) to prevent hydrolysis of acetyl groups. Lyophilized samples remain stable for >12 months .

How can selective deprotection of acetyl groups be achieved in complex oligosaccharide syntheses using derivatives of this compound?

Classification: Advanced

Answer:

- Zemplén deacetylation : Treatment with NaOMe/MeOH selectively removes acetyl groups while retaining phthalimido protection .

- Enzymatic deprotection : Lipases (e.g., Candida antarctica) selectively hydrolyze 6-O-acetyl groups in aqueous/organic biphasic systems .

Post-deprotection, intermediates are characterized by MALDI-TOF MS to confirm regiochemical fidelity .

What role does this compound play in the synthesis of glycoconjugates for studying carbohydrate-protein interactions?

Classification: Basic

Answer:

It serves as a key building block for:

- Glycan arrays : Immobilized oligosaccharides derived from this donor probe lectin binding specificities .

- Glycoconjugates : Conjugation to proteins/lipids via click chemistry enables studies on immune response modulation (e.g., vaccine development) .

Applications rely on its ability to introduce defined GlcNAc motifs critical for molecular recognition .

What are the challenges in achieving β-selectivity during glycosylation reactions with this donor, and how have recent methodologies addressed these issues?

Classification: Advanced

Answer:

Challenges : Competing α/β pathways due to solvent-assisted ionization or poor leaving-group activation.

Solutions :

- Preactivation with TMSOTf : Stabilizes oxocarbenium intermediates, favoring β-attack .

- Solvent engineering : CH₃CN enhances β-selectivity via nitrile participation in transition states .

- Anchimeric assistance : Introducing participating groups (e.g., benzoyl) at C-6 directs β-configuration .

These advances achieve >90% β-selectivity in model systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.